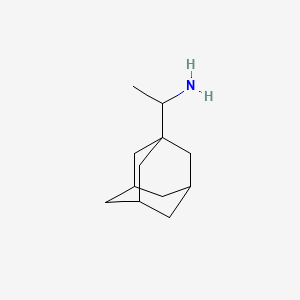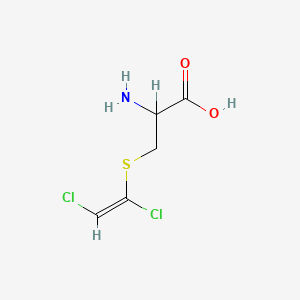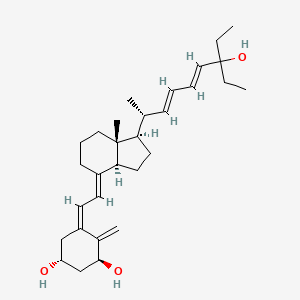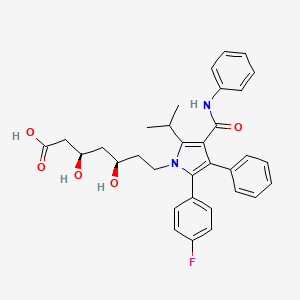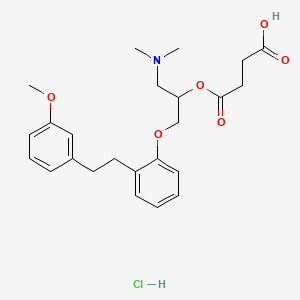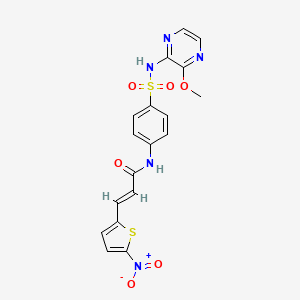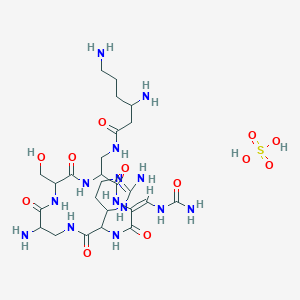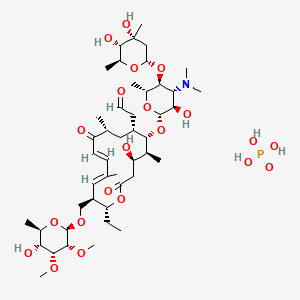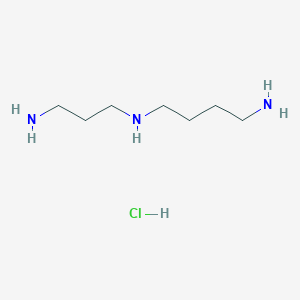
Spermidine trihydrochloride
Overview
Description
Spermidine trihydrochloride is a polyamine compound with the chemical formula C7H19N3·3HCl. It is a derivative of spermidine, which is found in ribosomes and living tissues and plays various metabolic roles within organisms . This compound is known for its involvement in cellular growth, proliferation, and differentiation, making it a compound of significant interest in biological and medical research .
Mechanism of Action
Target of Action
Spermidine trihydrochloride primarily targets the neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes. Spermidine also interacts with other targets such as the Beta-1 adrenergic receptor , Beta-2 adrenergic receptor , Thioredoxin reductase 1 , Gentamicin 3’-acetyltransferase , and Spermidine/putrescine-binding periplasmic protein .
Mode of Action
This compound inhibits the activity of nNOS . It also binds and precipitates DNA, which can be used for the purification of DNA binding proteins . Furthermore, it stimulates T4 polynucleotide kinase activity .
Biochemical Pathways
Spermidine is a polyamine compound found in ribosomes and living tissues, having various metabolic functions within organisms . It is synthesized from putrescine by spermidine synthase . Spermidine regulates biological processes such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor), which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na+, K±ATPase activity in cerebral cortex synaptosomes . It also promotes autophagy via the MAPK pathway by inhibiting phosphorylation of raf .
Pharmacokinetics
A study suggests that dietary spermidine is presystemically converted into spermine, which then enters systemic circulation . This suggests that the in vitro and clinical effects of spermidine are at least in part attributable to its metabolite, spermine .
Result of Action
This compound has various molecular and cellular effects. It is a longevity agent in mammals due to various mechanisms of action, which are just beginning to be understood . Autophagy is the main mechanism at the molecular level, but evidence has been found for other mechanisms, including inflammation reduction, lipid metabolism, and regulation of cell growth, proliferation, and death . Spermidine is known to regulate plant growth, assisting the in vitro process of transcribing RNA, and inhibition of NOS .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is hygroscopic and should be stored at room temperature . Also, solutions of spermidine deaminate with time, so solutions should be stored frozen and new solutions should be prepared frequently .
Biochemical Analysis
Biochemical Properties
Spermidine trihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit neuronal nitric oxide synthase (nNOS) and bind and precipitate DNA . It also stimulates T4 polynucleotide kinase activity . This compound is involved in the Arginine-Polyamine metabolic pathway, which encompasses a series of biochemical reactions critical for cellular functions, including cell growth and differentiation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by maintaining DNA stability, copying DNA into RNA, and preventing cell death . It has been found to reduce the development of many age-related health conditions, including cardiovascular diseases . During the aging process, the levels of spermidine decrease, resulting in the development of age-related conditions .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules and changes in gene expression. Autophagy is the main mechanism at the molecular level, but evidence has been found for other mechanisms, including inflammation reduction, lipid metabolism, and regulation of cell growth, proliferation, and death . This compound has been theorized to promote autophagy via the MAPK pathway by inhibiting phosphorylation of raf .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to reduce neurotoxic soluble Aβ and decrease AD-associated neuroinflammation in the amyloid prone AD-like APPPS1 mice . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, oral treatment of the amyloid prone AD-like APPPS1 mice with spermidine reduced neurotoxic soluble Aβ and decreased AD-associated neuroinflammation . This suggests that the dosage of this compound can significantly influence its effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a precursor to other polyamines, such as spermine and its structural isomer thermospermine . It is also involved in the Arginine-Polyamine metabolic pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is found in almost all tissues in association with nucleic acids
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It is found in ribosomes and living tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Spermidine trihydrochloride can be synthesized from putrescine through a series of enzymatic reactions. The process involves the conversion of putrescine to spermidine via the enzyme spermidine synthase . The trihydrochloride form is obtained by reacting spermidine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, this compound can be produced using engineered Escherichia coli strains. These strains are designed to express enzymes such as homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase, which facilitate the biosynthesis of spermidine from L-homoserine and putrescine . The final product is then purified and converted to its trihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: Spermidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and ketones.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Primary amines.
Substitution: Various substituted polyamines.
Scientific Research Applications
Spermidine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other polyamines and in the study of polyamine metabolism.
Biology: It plays a role in cellular growth, proliferation, and differentiation.
Medicine: this compound has been studied for its potential in promoting autophagy, reducing inflammation, and extending lifespan.
Industry: It is used in the production of pharmaceuticals and as a component in various biochemical assays.
Comparison with Similar Compounds
Spermine: Another polyamine involved in cellular metabolism and growth.
Putrescine: A precursor to spermidine and spermine.
Thermospermine: A structural isomer of spermine with similar biological functions.
Uniqueness: Spermidine trihydrochloride is unique due to its specific role in promoting autophagy and its potential therapeutic applications in aging and neuroprotection . Its ability to regulate ion channels and inhibit nitric oxide synthase further distinguishes it from other polyamines .
Properties
IUPAC Name |
N'-(3-aminopropyl)butane-1,4-diamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNBIHVSOPXFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H22Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059825 | |
| Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | Spermidine trihydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17690 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
334-50-9 | |
| Record name | Spermidine trihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Butanediamine, N1-(3-aminopropyl)-, hydrochloride (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-azoniaoctamethylenediammonium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPERMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O14BED398 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


